5-Amino-3-chloropicolinic acid

Beschreibung

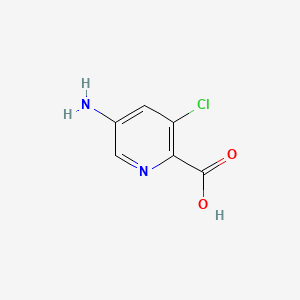

5-Amino-3-chloropicolinic acid, with the IUPAC name 5-amino-3-chloropyridine-2-carboxylic acid, is a halogenated pyridine (B92270) derivative. nih.gov As a member of the aminopicolinic acid family, it is recognized as a valuable research compound and building block in organic synthesis. Its structure, featuring a pyridine ring substituted with an amino group, a chlorine atom, and a carboxylic acid, provides a reactive and polar scaffold for creating more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-amino-3-chloropyridine-2-carboxylic acid | nih.gov |

| CAS Number | 1256810-46-4 | nih.govmolport.com |

| Molecular Formula | C6H5ClN2O2 | nih.govmolport.com |

| Molecular Weight | 172.57 g/mol | nih.gov |

| Monoisotopic Mass | 172.0039551 Da | nih.gov |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C(=O)O)N | nih.gov |

| InChI Key | YPRMDVNOKYHKHJ-UHFFFAOYSA-N | nih.gov |

Picolinic acid and its derivatives are a significant class of compounds in chemical research, primarily due to their versatile structural and electronic properties. cymitquimica.com They are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The picolinic acid framework is a key component in a variety of applications, from ligands for metal ion complexation with potential biomedical uses to the development of novel herbicides. cymitquimica.comresearchgate.net

Research into picolinic acid derivatives is driven by the desire to create new molecules with specific biological activities. The substitution pattern on the pyridine ring allows for fine-tuning of a compound's properties, influencing its reactivity, solubility, and interaction with biological targets. cymitquimica.com For instance, the introduction of amino and chloro groups, as seen in this compound, is a common strategy to modulate the electronic and steric characteristics of the parent molecule, thereby opening avenues for new applications.

While specific scholarly research on this compound is not extensively documented in publicly accessible literature, the research trajectories of closely related aminopicolinic acids provide insight into its potential areas of investigation. A primary focus of research for this class of compounds is in the field of agrochemicals. chemimpex.comnih.gov Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. researchgate.netnih.gov For example, picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and clopyralid (B1669233) are commercial herbicides, and research continues to modify these structures to develop new herbicides with improved efficacy and crop selectivity. nih.govmdpi.com

In medicinal chemistry, aminopicolinic acid derivatives are explored as intermediates in the synthesis of biologically active compounds. chemimpex.com For example, 3-aminopicolinic acid is utilized in the development of pharmaceuticals targeting neurological and metabolic diseases. chemimpex.com The synthesis of various aminopicolinic acid derivatives is a subject of study, with researchers developing new synthetic pathways to create these valuable building blocks. umsl.edu Given these trends, scholarly research on this compound would likely be directed towards its potential as a novel herbicide or as an intermediate in the synthesis of new pharmaceutical agents.

Table 2: Research Applications of Related Picolinic Acid Derivatives

| Compound Class / Derivative | Research Area | Finding / Application | Source |

|---|---|---|---|

| Picolinate (B1231196) Compounds | Agrochemicals | Development of new synthetic auxin herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. | researchgate.netnih.gov |

| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Agrochemicals | Investigated as potential lead structures for novel synthetic auxin herbicides, with some compounds showing better post-emergence herbicidal activity than picloram. | nih.gov |

| 3-Aminopicolinic acid | Pharmaceuticals / Agrochemicals | Serves as a key intermediate in the synthesis of pharmaceuticals and in the production of herbicides and fungicides. | chemimpex.com |

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Agrochemicals | Synthesized and tested for herbicidal activity, with some compounds showing potent inhibition of weed growth. | mdpi.com |

The pyridinecarboxylic acid scaffold, which includes picolinic acid, nicotinic acid, and isonicotinic acid, is of immense significance in scientific inquiry, particularly in medicinal chemistry. This scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and approved drugs. Pyridine and its derivatives are among the most common nitrogen-containing heterocycles in FDA-approved pharmaceuticals.

The versatility of the pyridinecarboxylic acid scaffold stems from several key features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets. The carboxylic acid group provides an additional site for interaction, including the potential to coordinate with metal ions, which is a useful property for enzyme inhibitors. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing chemists to systematically modify the structure to optimize its biological activity and properties. cymitquimica.com This structural flexibility has led to the development of a wide range of drugs for treating conditions such as cancer, infections, and inflammatory diseases.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRMDVNOKYHKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 3 Chloropicolinic Acid

Established Synthetic Routes and Mechanistic Pathways

The synthesis of 5-amino-3-chloropicolinic acid, a substituted pyridine (B92270) derivative, involves strategic chemical transformations to introduce the amino and chloro groups onto the picolinic acid scaffold.

Precursor Chemistry and Strategic Starting Materials

The selection of appropriate starting materials is crucial for the efficient synthesis of this compound. Common precursors include picolinic acid and its derivatives, which undergo a series of reactions to achieve the desired substitution pattern.

One established route begins with the chlorination of picolinic acid, followed by amination. For instance, 5-chloropicolinic acid can serve as a key intermediate. This intermediate is then subjected to amination to introduce the amino group at the 3-position of the pyridine ring. The synthesis of 5-chloropicolinic acid itself can be achieved through various methods, including the oxidation of corresponding substituted pyridines. wiley-vch.de For example, 2,5-dichloropyridine (B42133) can be a precursor, which undergoes transformations like a Sonogashira reaction followed by oxidation to yield the 5-chloropicolinic acid intermediate. wiley-vch.de

Another approach involves starting with a pre-functionalized pyridine ring. For example, 3-aminopicolinic acid can be chlorinated to yield 3-amino-5-chloropicolinic acid. google.com The synthesis of 3-aminopicolinic acid can be accomplished through methods like the Hofmann rearrangement of 2,3-pyridinedicarboximide. google.com

Furthermore, the synthesis can commence from more complex chlorinated pyridines. For instance, 4-amino-3,5,6-trichloropicolinic acid can be selectively dechlorinated to produce aminodichloropicolinic acid derivatives, highlighting the potential for regioselective removal of chlorine atoms from a polychlorinated pyridine ring.

The table below summarizes some of the key starting materials and their roles in the synthesis of this compound and related compounds.

| Starting Material | Role in Synthesis |

| Picolinic Acid | Initial scaffold for subsequent chlorination and amination. |

| 5-Chloropicolinic Acid | Intermediate that undergoes amination at the 3-position. wiley-vch.de |

| 2,5-Dichloropyridine | Precursor for the synthesis of 5-chloropicolinic acid. wiley-vch.de |

| 3-Aminopicolinic Acid | Precursor that undergoes chlorination at the 5-position. google.com |

| 4-Amino-3,5,6-trichloropicolinic acid | Precursor for selective dechlorination to obtain less chlorinated analogs. google.com |

| 3-aminopyridine-2-carboxylate | Starting material for selective chlorination and bromination. |

Reaction Optimizations and Process Intensification Approaches

Optimizing reaction conditions and employing process intensification strategies are critical for improving the efficiency, yield, and environmental footprint of chemical syntheses. For picolinic acid derivatives, several approaches have been investigated.

Process intensification techniques such as reactive extraction have been explored to enhance the separation of picolinic acid and its derivatives from aqueous solutions, which can be particularly useful in biocatalytic production processes. aiche.orgresearchgate.netresearchgate.net This method can improve productivity by efficiently recovering the acid from fermentation broths. aiche.org The use of ionic liquids in combination with extractants like tri-n-octylamine (TOA) has shown high extraction efficiency. aiche.org

For large-scale industrial production, optimizing reaction parameters is key. This includes controlling temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. For instance, in the preparation of 2-copper picolinate (B1231196), an industrialized process involves carefully controlled heating, pH adjustment, and reaction times to ensure high yield and product quality. google.com

In catalytic reactions, such as the hydrogenation of trichloropicolinic acids to their less chlorinated counterparts, the choice of catalyst (e.g., Pd/C, Pt/C, or Raney nickel), reaction pressure, and temperature are crucial for achieving regioselective dechlorination. The pH of the reaction medium also plays a significant role in directing the regioselectivity.

The following table highlights some of the optimized reaction conditions and their impact on the synthesis of picolinic acid derivatives.

| Reaction Step | Optimized Condition | Outcome |

| Reactive Extraction | Use of ionic liquids and TOA | High degree of extraction (up to 94%). aiche.org |

| Industrial Synthesis | Controlled temperature (90-98 °C) and pH (6-7) | High yield (e.g., 94.11% for 2-copper picolinate). google.com |

| Catalytic Hydrogenation | Pd/C or Pt/C catalyst, controlled pressure (0.1–1.0 MPa) and temperature (25–100°C) | Selective dechlorination. |

| Friedel-Crafts Acylation | Temperature control (50-80°C) and optimized catalyst loading (1-5 mol% AlCl3) | Balanced yield and minimized side reactions. |

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyridines like this compound requires precise control over the position of functional groups, a concept known as regioselectivity.

One strategy for achieving regioselectivity is through the careful choice of starting materials and reagents. For example, starting with 3-aminopicolinic acid allows for the targeted chlorination at the 5-position. google.com Conversely, beginning with 5-chloropicolinic acid directs the amination to the 3-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups at specific positions. The presence of a chloro substituent, as in this compound, provides a handle for such transformations.

In the synthesis of related halogenated picolinic acids, regioselective halogenation is critical. For instance, the synthesis of 3-amino-4-bromo-6-chloropicolinic acid involves selective chlorination and bromination of a 3-aminopyridine-2-carboxylate precursor, often using reagents like N-chlorosuccinimide (NCS) under controlled temperatures.

Furthermore, the synthesis of 6-chloropicolinic acid has been a key step in the preparation of more complex molecules, emphasizing the importance of regioselective synthesis of such building blocks. molaid.com

Derivatization and Analogue Synthesis for Structure-Activity Exploration

The core structure of this compound can be modified to create a library of analogues for structure-activity relationship (SAR) studies. These studies are vital for understanding how different functional groups influence the biological activity of the molecule.

Introduction of Diverse Functional Groups

The functional groups of this compound—the carboxylic acid, the amino group, and the chloro substituent—offer multiple sites for derivatization.

Carboxylic Acid Group: This group can undergo esterification by reacting with alcohols in the presence of reagents like thionyl chloride to form esters. It can also be converted into amides through coupling reactions with various amines using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net

Amino Group: The amino group can be acylated, for instance, through reaction with benzoyl chloride to form N-benzoyl derivatives. It can also be converted to an acetamido group, leading to compounds like 5-acetamido-3-chloropicolinic acid. ambeed.com

Chloro Substituent: The chlorine atom can be replaced via nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl and heteroaryl moieties.

Pyridine Ring: The pyridine ring itself can undergo further electrophilic substitution. For example, treatment with sodium hypochlorite (B82951) and hydrochloric acid can introduce an additional chlorine atom at the 4-position, yielding 3-amino-4,5-dichloropicolinic acid.

The following table provides examples of derivatization reactions of this compound and its analogues.

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Thionyl Chloride | Ester derivative. |

| Amidation | Amine, EDCI/HOBt | Amide derivative. |

| Benzoylation | Benzoyl Chloride | N-benzoyl derivative. |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst | Aryl/heteroaryl substituted derivative. |

| Chlorination | NaClO/HCl | 3-amino-4,5-dichloropicolinic acid. |

Multi-Component Reaction Approaches for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient strategy for generating diverse molecular scaffolds. aablocks.com While specific MCRs involving this compound are not extensively documented in the provided search results, the principles of MCRs are highly relevant for the rapid synthesis of libraries of complex molecules for SAR studies.

For instance, the synthesis of multi-substituted pyrano[2,3-c]pyrazole-4-carboxylic acid esters has been achieved through a four-component one-pot reaction, demonstrating the power of MCRs in creating complex heterocyclic systems. aablocks.com This approach is characterized by high atom economy, short reaction times, and high efficiency. aablocks.com

The application of MCRs to derivatives of this compound could involve using the amino or carboxylic acid functionalities as reactive handles to participate in the cascade of reactions, leading to the formation of novel and complex molecular architectures.

Chiral Synthesis and Stereochemical Control in Picolinic Acid Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active molecules where a specific stereoisomer is often responsible for the desired activity. For picolinic acid derivatives, achieving stereochemical control is crucial for their application as chiral ligands in asymmetric catalysis and as building blocks for complex, stereochemically-defined target molecules.

General strategies for inducing chirality in molecules containing a pyridine ring, such as picolinic acids, often rely on several established methodologies. One common approach is the use of chiral auxiliaries. A racemic picolinic acid derivative can be covalently bonded to an enantiopure chiral auxiliary, creating a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard techniques like chromatography or crystallization. Subsequent cleavage of the auxiliary releases the enantiopure picolinic acid derivative. Another method involves kinetic resolution, where a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture at a faster rate, allowing for the separation of the unreacted enantiomer. For instance, the kinetic resolution of chiral racemic alcohols has been achieved via their picolinate esters using homochiral imine-metal complex catalysts. acs.org

Asymmetric catalysis represents the most direct approach, where a chiral catalyst guides a reaction to selectively produce one enantiomer. While specific methods for the direct asymmetric synthesis of this compound are not extensively documented in the literature, research on related structures provides insight into potential strategies. For example, axially chiral picolinic acid ligands have been designed and used in metal-catalyzed asymmetric reactions, highlighting the importance of the picolinic acid scaffold in creating a defined chiral environment. researchgate.net Furthermore, asymmetric synthesis of α-amino acids has been achieved using chiral Ni(II) complexes of Schiff bases, a strategy that could potentially be adapted for the stereoselective functionalization of picolinic acid precursors. nih.govucj.org.ua

The functionalization of the pyridine ring itself can also be a source of stereochemistry. Chelation-assisted, transition-metal-catalyzed C-H functionalization is a powerful tool for the site- and stereoselective introduction of new substituents. rsc.org While applications directly on the this compound core are not specified, the principles of using a directing group to guide a chiral catalyst to a specific C-H bond could theoretically be applied to create chiral derivatives.

Utility as a Synthetic Intermediate and Building Block

This compound is a versatile heterocyclic building block valued in synthetic organic chemistry. bldpharm.com Its utility stems from the presence of three distinct functional handles on the pyridine ring: a carboxylic acid, an amino group, and a chlorine atom. This trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules for various applications, particularly in the agrochemical and pharmaceutical industries. The specific arrangement of the amino, chloro, and carboxylic acid groups influences the electronic properties and reactivity of the pyridine ring, enabling selective modifications at different positions.

Applications in Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the construction of fused heterocyclic systems. The amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form bicyclic and tricyclic structures. For instance, in the closely related isomer 3-Amino-5-chloropicolinic acid, the amino group can undergo a Michael addition with reagents like ethyl acrylate, followed by an intramolecular cyclization to form tricyclic pyridopyrimidine derivatives, a scaffold of interest in drug discovery. A similar reaction pathway can be envisioned for the 5-amino isomer, providing access to a different class of fused heterocycles.

Furthermore, the chlorine atom serves as a versatile handle for cross-coupling reactions, which are fundamental to the synthesis of complex heterocyclic architectures. The chloro-substituent enables palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various boronic acids, to introduce new aryl or heteroaryl groups at the 3-position. This method is extensively used in the synthesis of novel herbicides where a picolinate "head" is coupled with a different heterocyclic "tail". researchgate.netresearchgate.net For example, various 4-amino-picolinates are coupled with heterocyclic boronic acids to produce potent herbicides. epo.org

Role in the Construction of More Complex Organic Molecules

The utility of this compound as a building block extends to the synthesis of larger, more complex organic molecules, particularly in the fields of agrochemicals and medicinal chemistry.

In agrochemical research, picolinic acid derivatives are a well-established class of auxin herbicides. researchgate.netresearchgate.net The this compound scaffold can be elaborated through various chemical reactions to create novel herbicidal compounds. The synthesis often involves modifying the carboxylic acid group (e.g., esterification) and performing cross-coupling reactions at the chlorinated position to append other molecular fragments. For example, patents describe the synthesis of 4-amino-3-chloro-5-fluoro-6-(heterocyclic)picolinates, where a related picolinic acid core is systematically modified. epo.org These complex structures are designed to mimic natural plant hormones, leading to selective disruption of growth processes in broadleaf weeds. google.com

In medicinal chemistry, the picolinic acid moiety is a recognized scaffold. The functional groups of this compound allow for its incorporation into larger drug-like molecules. The carboxylic acid can be readily converted into amides by coupling with various amines using standard reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). The amino group can be acylated, for instance through reaction with benzoyl chloride, to form N-benzoyl derivatives, a modification often used to enhance biological activity. A patent for diazepine (B8756704) derivatives useful for treating Clostridium difficile infections describes a synthesis starting from 3-amino-5-chloropicolinonitrile, which is hydrolyzed to the corresponding picolinic acid, showcasing the role of this scaffold as a precursor to complex pharmaceutical agents.

The following table summarizes representative transformations involving the related 3-Amino-5-chloropicolinic acid, which illustrate the potential reactivity of the 5-amino isomer.

| Reaction Type | Reagents & Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Esterification | Thionyl chloride (SOCl₂), Methanol | Methyl ester | 85% | |

| Amidation | EDCI, HOBt, Amine | Substituted picolinamide | 84% | |

| Chlorination | NaClO, HCl, 10°C → 25°C, 4 hrs | 4-chloro derivative | 72% | |

| Cyclization | Ethyl Acrylate, K₂CO₃, DMF, 80°C, 12 hrs | Tricyclic heterocycle | 60-70% |

Investigation of Biological Activity and Underlying Molecular Mechanisms

Exploration of Antimicrobial Modalities

The antimicrobial potential of picolinic acid derivatives has been a subject of scientific inquiry. While specific data on 5-Amino-3-chloropicolinic acid is limited, studies on related compounds provide insights into the potential antimicrobial and antifungal activities of this class of molecules.

Bacterial Inhibition Mechanisms and Cellular Targets

Research into the antibacterial effects of picolinic acid derivatives suggests that these compounds can interfere with the growth of various bacterial strains. For instance, derivatives of the related compound 6-Amino-3-chloropicolinic acid have demonstrated antimicrobial activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL. The general mechanism of action for picolinic acids may involve the chelation of metal ions essential for bacterial enzyme function or the disruption of cellular processes. However, specific cellular targets and detailed inhibitory mechanisms for this compound have not been extensively documented in publicly available research.

Antifungal Efficacy Pathways

The exploration of picolinic acid derivatives extends to their potential as antifungal agents. The structural features of these compounds may allow them to interfere with fungal cell wall synthesis or disrupt membrane integrity. The mechanism of action for some antifungal compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov While the broader class of picolinic acids is investigated for such properties, specific studies detailing the antifungal efficacy pathways of this compound against particular fungal species are not widely reported.

Elucidation of Anti-inflammatory Response Pathways

Chronic inflammation is a key factor in a multitude of diseases, prompting research into novel anti-inflammatory agents. Picolinic acid derivatives, including compounds structurally similar to this compound, have been examined for their potential to modulate inflammatory responses.

Modulation of Cytokine Secretion in In Vitro Cellular Models

Cytokines are crucial signaling proteins that regulate inflammatory responses. The modulation of cytokine production is a key strategy in the development of anti-inflammatory therapies. Studies on related compounds, such as 4-Amino-3,5,6-trichloropicolinic acid, have indicated a potential to modulate the secretion of various interleukins, including IL-5, IL-6, IL-7, IL-8, and IL-10. googleapis.com Research on other signaling molecules has shown that they can influence the release of IL-1β, IL-6, IL-8/CXCL8, IL-12p40, and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated human blood monocytes. nih.gov However, specific data from in vitro cellular models detailing the direct effects of this compound on cytokine secretion profiles are not extensively available.

Interrogation of Intracellular Signaling Cascades

The anti-inflammatory effects of chemical compounds are often mediated through their interaction with specific intracellular signaling cascades, such as the NF-κB and MAPK pathways, which are central to the inflammatory process. While the potential for picolinic acid derivatives to influence these pathways is an area of scientific interest, detailed studies elucidating the specific intracellular signaling cascades modulated by this compound have not been prominently featured in the available literature.

Herbicidal Mode of Action Studies in Plant Systems

The most well-documented biological activity of picolinic acid derivatives is their use as herbicides. researchgate.netmdpi.comnih.gov Many compounds in this class function as synthetic auxins, which are plant growth regulators.

Synthetic auxin herbicides mimic the effects of the natural plant hormone auxin, but at much higher concentrations, leading to uncontrolled and disorganized plant growth and ultimately, plant death. researchgate.net The mode of action involves the binding of these herbicides to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins. researchgate.net This binding leads to the degradation of Aux/IAA transcriptional repressor proteins, which in turn activates the expression of auxin-responsive genes, causing a cascade of physiological effects that are detrimental to the plant.

Derivatives of picolinic acid, such as picloram (B1677784) and aminopyralid, are known to act through this mechanism. researchgate.netnih.gov Molecular docking studies have shown that related picolinic acid compounds can bind effectively to the auxin receptor AFB5. researchgate.net While it is plausible that this compound exhibits a similar herbicidal mode of action, specific studies detailing its binding affinity to plant auxin receptors and its precise effects on plant systems are not extensively detailed in the reviewed literature.

Auxin Mimicry and Disruption of Plant Growth Regulation

Picolinic acid derivatives are recognized as a notable class of synthetic auxin herbicides. researchgate.net These compounds mimic the action of natural plant hormones, specifically auxins, which are crucial for regulating plant growth and development. annualreviews.orgnih.gov The herbicidal action of related compounds, such as Picloram (4-amino-3,5,6-trichloropicolinic acid) and Aminopyralid, stems from this mimicry. landsurvival.com By binding to auxin receptors, these synthetic compounds trigger uncontrolled and disorganized cell division and growth, which ultimately leads to the death of susceptible plants. This disruption manifests as symptoms like the cupping and stunting of leaves, bending of stems, and deterioration of the root system. landsurvival.com The molecular structure, including the position of amino and chloro substituents on the pyridine (B92270) ring, is critical in defining the compound's binding affinity and herbicidal efficacy. For instance, the two chlorine atoms in the related herbicide Aminopyralid are thought to increase its lipophilicity, which improves its ability to penetrate plant membranes.

Inhibition of Essential Plant Metabolic Processes

Beyond its role as a growth regulator mimic, the picolinic acid scaffold is involved in the inhibition of specific metabolic processes. Research has demonstrated that derivatives synthesized from 3-amino-5-chloropicolinic acid can potently inhibit the growth of the parasite Toxoplasma gondii, which is responsible for toxoplasmosis. These derivatives have shown submicromolar potency against both the rapidly replicating tachyzoite and the dormant bradyzoite forms of the parasite in vitro. nih.gov Isotopic labeling studies revealed that the mechanism of action for one such derivative does not involve the inhibition of the enzyme hexokinase, pointing to a different metabolic target within the parasite. nih.gov In another example of metabolic process inhibition, the related compound 6-chloropicolinic acid (6-CPA), a metabolite of the nitrification inhibitor nitrapyrin, was found to be a weak inhibitor of the enzyme ammonia (B1221849) monooxygenase (AMO) in Nitrosomonas europaea, reducing its activity by 40% at a 1 mM concentration. acs.org

Cellular and Biochemical Effects on Target Plant Organisms

The primary cellular effect of picolinic acid-based herbicides on susceptible plants is the disruption of normal growth patterns due to their synthetic auxin activity. This leads to a cascade of biochemical and morphological changes. The uncontrolled cell growth induced by these compounds results in visible damage to the plant, including epinasty (twisting and curling of stems and leaves), stem swelling and splitting, and eventual necrosis. landsurvival.com The compound is translocated within the plant to areas of new growth, where it exerts its effects. landsurvival.com The severity of these morphogenetic anomalies depends on the developmental stage of the plant at the time of exposure. annualreviews.org

Enzyme and Receptor Interaction Studies

Understanding the interactions between this compound and its biological targets at the molecular level is key to elucidating its mechanism of action.

Identification and Characterization of Molecular Targets

For the herbicidal activity of the picolinic acid class, a key molecular target has been identified as the auxin-signaling F-box (AFB) proteins, which are components of the auxin receptor complex. researchgate.net Molecular docking studies have shown that novel picolinic acid derivatives can dock intensively with the AFB5 receptor, suggesting a strong interaction that initiates the downstream herbicidal effects. researchgate.net In non-plant organisms, while derivatives of 3-amino-5-chloropicolinic acid are known to inhibit Toxoplasma gondii, the specific molecular target has not been fully elucidated, though the enzyme hexokinase has been ruled out. nih.gov The picolinic acid scaffold is also explored in other contexts; for example, metal complexes of picolinic acids have been investigated as inhibitors of α-glucosidase. rsc.org

Enzyme Inhibition Kinetics and Specificity Assessments

Enzyme inhibition studies provide quantitative measures of a compound's potency and specificity. Derivatives of 3-amino-5-chloropicolinic acid have been assessed for their inhibitory activity against T. gondii, with some analogs demonstrating submicromolar efficacy. nih.gov The specificity of these interactions is highlighted by comparing activities against different life stages of the parasite and against host cells to determine a therapeutic window. nih.gov For instance, a focused screen of 22 related compounds showed a high hit rate for dual-stage inhibition of the parasite. nih.gov

Conversely, specificity can also be demonstrated by a lack of potent activity against certain enzymes. The related compound 6-chloropicolinic acid showed only weak inhibition of ammonia monooxygenase, suggesting it is not a highly competent inhibitor for this particular enzyme. acs.org Enzyme kinetic studies on other systems involving picolinic acid derivatives have sometimes pointed towards non-competitive modes of inhibition, where the inhibitor binds to a site other than the enzyme's active site. rsc.org

Table 1: Inhibitory Activity of a 3-amino-5-chloropicolinic acid derivative against Toxoplasma gondii

| Compound/Analogue | Target Organism | Target Stage | EC50 Value (µM) | Cytotoxicity (HFF cells) EC50 (µM) |

|---|---|---|---|---|

| Picolinic acid 2 | T. gondii | Tachyzoite | 0.56 | >50 |

| Picolinic acid 2 | T. gondii | Bradyzoite | 0.41 | >50 |

Data sourced from studies on derivatives of 3-amino-5-chloropicolinic acid. nih.gov

Receptor Binding Affinity and Ligand-Target Dynamics

The interaction between a ligand like this compound and its receptor is defined by its binding affinity and the subsequent dynamics. For synthetic auxins, a high binding affinity to the auxin receptor complex is crucial for their herbicidal activity. researchgate.net Molecular docking analyses have predicted that certain picolinic acid herbicides bind more intensively to the AFB5 receptor than the established herbicide Picloram, indicating a potentially higher affinity. researchgate.net This strong binding event locks the receptor in an active state, leading to the continuous stimulation of auxin-responsive genes and subsequent unregulated growth. The specific chemical groups on the ligand, such as the amino and chlorine substituents, play a pivotal role in these interactions, influencing binding through hydrogen bonds and other non-covalent forces. While detailed kinetic parameters like association (k_on) and dissociation (k_off) rates or dissociation constants (Kd) for this compound itself are not widely published, these values are critical in research for quantifying the stability and duration of the ligand-receptor complex. acs.org

Antiviral Biological Activity in Cellular Models

Direct experimental studies focusing specifically on the antiviral activity of this compound in cellular models are not extensively documented in the current scientific literature. However, the broader class of picolinic acid derivatives has garnered significant interest for its antiviral properties. Picolinic acid, a natural tryptophan metabolite, has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. researchgate.netresearchgate.net

Mechanistic studies suggest that picolinic acid can inhibit viral entry by disrupting the integrity of the viral membrane, interfering with virus-cellular membrane fusion, and affecting cellular endocytosis pathways. researchgate.net This foundational activity provides a strong rationale for exploring substituted analogs like this compound.

Research into structurally related compounds further supports the potential of this chemical class. For instance, functionalized Rhenium(I) tricarbonyl complexes incorporating picolinic acid ligands have been synthesized and shown to act as inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. researchgate.net These metal complexes were found to inhibit the enzyme with IC50 values in the low micromolar range and demonstrated enantiospecific inhibition of the virus in cell-based infection assays. researchgate.net Other research has highlighted that various picolinic acid derivatives can function as broad-spectrum inhibitors of enveloped virus entry. smolecule.com While these findings pertain to derivatives and not the specific compound , they underscore the potential of the picolinate (B1231196) scaffold as a platform for the development of novel antiviral agents. Further investigation is required to determine if this compound itself possesses similar or enhanced antiviral capabilities.

Metal Chelation Properties and Their Biochemical Implications

The chemical structure of this compound strongly suggests a capacity for metal chelation, a property with significant biochemical consequences. The picolinic acid backbone, featuring a carboxylic acid group at the 2-position adjacent to the pyridine nitrogen, forms a classic bidentate chelation site. This arrangement allows for the formation of stable five-membered rings with metal ions. The presence of the amino group at the 5-position and the chlorine atom at the 3-position is expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its affinity and selectivity for different metal ions.

Picolinic acid and its derivatives are well-recognized as effective chelating agents for a variety of essential divalent metal ions in biological systems, including zinc (Zn²⁺), iron (Fe²⁺), and copper (Cu²⁺). mdpi.com The coordination typically involves the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group.

Studies on analogous scaffolds highlight this behavior. For example, research on 8-hydroxynaphthyridines, which also possess a potent metal-chelating motif, demonstrated that these compounds act as non-specific chelators of divalent cations, a property linked to their biological activity. Similarly, fragment-based drug discovery efforts identified 5-aminosalicylates as effective inhibitors of an iron-dependent enzyme, with docking poses predicting coordination to the active site Fe(II) via the carboxylate and hydroxyl groups. nih.gov Given these precedents, this compound is predicted to readily form coordination complexes with essential transition metals, potentially sequestering them from their biological binding sites or altering their redox potential.

A primary biochemical implication of metal chelation is the modulation of metalloenzyme activity. Many crucial enzymes rely on metal ions as cofactors for their catalytic function. By binding to these metal ions, chelating agents can act as enzyme inhibitors.

The picolinic acid scaffold has been successfully employed to this end. For example, 2-picolinic acid and its dicarboxylate derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), which are zinc-dependent enzymes responsible for antibiotic resistance. nih.gov The inhibition is achieved through the chelation of the active-site zinc ions. nih.gov More complex derivatives, such as 6-(phosphonomethyl)picolinic acid, are potent inhibitors of the NDM-1 metallo-β-lactamase, with an IC₅₀ value of 0.2 µM, acting through Zn(II) chelation.

Furthermore, the ability of picolinic acid derivatives to chelate iron has been exploited to target iron-dependent enzymes. In one study, fragments with a 5-aminosalicylate (B10771825) scaffold, structurally related to the aminopicolinate core, were found to inhibit the KDM4 family of Jumonji histone demethylases by coordinating the Fe(II) in the enzyme's active site. nih.gov This inhibition of a key epigenetic regulator highlights how metal chelation can disrupt critical cellular signaling pathways. Therefore, it is highly probable that this compound could modulate biological pathways by inhibiting metalloenzymes through the sequestration of their essential metal cofactors.

Interactive Data Table: Enzyme Inhibition by Picolinic Acid Analogs and Related Chelators

Advanced Spectroscopic Characterization and Analytical Methodologies

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. While specific experimental spectra for 5-Amino-3-chloropicolinic acid are not widely published, its structure can be confidently assigned through detailed analysis of proton (¹H) and carbon-13 (¹³C) NMR data, with expected chemical shifts inferred from structurally similar analogs.

In the ¹H NMR spectrum of this compound, the key signals are from the two protons on the pyridine (B92270) ring. The positions of these signals (chemical shifts) are influenced by the electronic effects of the surrounding chloro, amino, and carboxylic acid groups. The proton at the C-6 position is expected to appear significantly downfield due to its proximity to the electronegative ring nitrogen. The proton at C-4 would be influenced by both the adjacent chlorine and the amino group. The broad signals for the amino (NH₂) and carboxylic acid (COOH) protons are also characteristic, though their positions can vary depending on the solvent and concentration.

Based on analyses of related compounds like 3-chloropicolinic acid and 5-chloropicolinic acid, the following table outlines the predicted ¹H NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally related compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.5 | Doublet | ~2.0 - 2.5 |

| H-4 | ~7.2 - 7.6 | Doublet | ~2.0 - 2.5 |

| NH₂ | ~5.0 - 6.0 | Broad Singlet | N/A |

| COOH | >10.0 | Broad Singlet | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are expected for the six carbons of the this compound ring system. The carbon of the carboxylic acid group (C-7) will have the largest chemical shift. The carbons directly bonded to electronegative atoms (C-2, C-3, C-5) will also be significantly deshielded. The assignments can be predicted by comparing with known data for 3-chloropicolinic acid and 5-chloropicolinic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-COOH) | ~145 - 150 |

| C-3 (C-Cl) | ~132 - 137 |

| C-4 | ~125 - 130 |

| C-5 (C-NH₂) | ~135 - 140 |

| C-6 | ~148 - 152 |

| C-7 (COOH) | ~165 - 170 |

Proton Nuclear Magnetic Resonance (1H NMR) Applications in Structural Assignment

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is critical for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass is a fundamental property of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | |

| Monoisotopic Mass | 172.0039551 Da | |

| Nominal Mass | 172 g/mol |

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting daughter ions provide insight into the molecule's structure. For this compound, the fragmentation is expected to proceed through characteristic losses associated with its functional groups. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O, 18 Da), a carboxyl radical (•COOH, 45 Da), and carbon dioxide (CO₂, 44 Da). The presence of the chlorine atom will also produce a characteristic isotopic pattern in chlorine-containing fragments. Analysis of these fragments helps to confirm the connectivity of the atoms.

High-Resolution Mass Spectrometry (HRMS) Techniques

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. For this compound, both thin-layer and high-performance liquid chromatography are routinely applicable.

High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) are powerful methods for the analysis and purification of this compound. A typical method involves a reverse-phase C18 column with a gradient elution system, often using a mixture of water and acetonitrile (B52724) with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Purity is generally assessed by measuring the peak area at a specific UV wavelength (e.g., 220 or 254 nm). Purity levels for commercially available batches are often reported to be 96% or higher.

Thin-layer chromatography (TLC) is also a valuable technique for monitoring the progress of a chemical reaction in real-time. For related compounds, solvent systems such as petroleum ether and ethyl acetate (B1210297) have been used with silica (B1680970) gel plates to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound and its derivatives. Methodologies for structurally similar chlorinated picolinic acids often utilize C18 reverse-phase columns. The separation is typically achieved through gradient elution, where the mobile phase composition, commonly a mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA), is varied over the course of the analysis. rsc.org

Detection is frequently performed using a UV detector, with monitoring at specific wavelengths such as 220 nm or 254 nm, to quantify the analyte and assess the purity of a sample. The purity of compounds intended for biological assays is often verified to be ≥95% by HPLC. rsc.org The technique is also robust for monitoring the progress of chemical reactions, for instance, by analyzing the depletion of starting materials like 4-amino-3,5,6-trichloropicolinic acid in related syntheses. google.com

Below is a table summarizing typical parameters for the HPLC analysis of picolinic acid derivatives.

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | C18 Reverse-Phase (e.g., Purospher® RP-18 e, Waters XBridge C18) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.05%-0.1% Trifluoroacetic Acid (TFA) | Elution of the analyte from the column. |

| Elution Mode | Gradient | To ensure good separation and peak shape. rsc.org |

| Detection | UV-Vis Diode Array Detector (DAD) | Quantification and spectral confirmation. rsc.org |

| Wavelength | 220 nm, 254 nm, or 313 nm | Selected based on the UV absorbance of the analyte. nih.gov |

| Flow Rate | ~1.0 mL/min (analytical) | Controls retention time and separation efficiency. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis

For analyzing this compound in complex matrices, such as in environmental samples or during stability studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org

LC-MS/MS is particularly effective for identifying and quantifying degradation products that may form under various conditions. The process involves monitoring reactions by liquid chromatography/mass spectrometry (LCMS), often using a single quadrupole or a more advanced mass analyzer like a Q-Tof. rsc.org High-resolution mass spectrometry (HRMS) can confirm molecular ion peaks and fragmentation patterns, providing unequivocal structural confirmation. In method development for related compounds, electrospray ionization (ESI) is a commonly used ionization source, and the system can be set to monitor for a target mass with either positive or negative ion polarity. rsc.org

Crystallographic Investigations and Solid-State Structural Analysis

Understanding the three-dimensional structure of this compound at the atomic level is crucial for comprehending its physicochemical properties. X-ray crystallography provides definitive information on molecular geometry, conformation, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. This technique can unambiguously resolve positional isomerism, for example, confirming the locations of the amino and chloro substituents on the pyridine ring. While specific crystallographic data for this compound is not widely published, analysis of structurally related picolinic acids demonstrates the power of this technique. mdpi.com

For instance, the SCXRD study of 5,6-Dichloropicolinic acid revealed that it crystallizes in the monoclinic system with the space group P2₁. Such an analysis provides precise unit cell parameters, bond lengths, and bond angles, which are foundational for detailed structural chemistry discussions. mdpi.com

The table below presents crystallographic data for the related compound 5,6-Dichloropicolinic acid, illustrating the type of information obtained from an SCXRD experiment.

| Crystallographic Parameter | Value (for 5,6-Dichloropicolinic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimension (a) | 15.7212(3) Å |

| Unit Cell Dimension (b) | 5.65480(10) Å |

| Unit Cell Dimension (c) | 31.4047(5) Å |

| Unit Cell Angle (β) | 93.1580(10)° |

| Unit Cell Volume | 2787.65(9) ų |

This data is for the related compound 5,6-Dichloropicolinic acid and serves as an illustration of SCXRD results.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. Based on its functional groups—a carboxylic acid, an amino group, and a pyridine ring—strong hydrogen bonds are expected to be the dominant forces governing the crystal packing.

In related crystalline structures of picolinic acid derivatives, intermolecular hydrogen bonds of the type N–H···O, O–H···O, and N–H···N are observed to stabilize the crystal lattice, leading to the formation of three-dimensional supramolecular networks. researchgate.net The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group provides two donor sites (N-H). The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions dictate the packing arrangement of the molecules in the crystal, influencing physical properties such as solubility and melting point.

Complementary Spectrophotometric and Electrochemical Analytical Approaches

Beyond chromatographic and crystallographic methods, other analytical techniques provide valuable quantitative and qualitative information.

UV/Visible Spectrophotometric Methods for Quantitative Analysis

UV/Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solution. The technique is based on the principle that the compound absorbs light in the ultraviolet-visible range. For quantitative studies, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations.

The absorption spectrum of this compound is expected to show a maximum absorption (λmax) in the UV region, with a reported λmax of approximately 260 nm. This value is used for quantifying the dissolved compound in various experimental setups, such as solubility studies. In studies of related metal complexes, UV-Vis spectroscopy is also used to determine optical properties like the optical band gap, which was found to be around 4.3 eV for a Zn(II) complex of a picolinic acid derivative. researchgate.net The technique is also useful for monitoring reactions or changes in molecular state, such as the light-induced trans-cis isomerization of photoswitchable molecules containing a picolinic acid moiety. nih.gov

| Analytical Parameter | Description | Example Application |

| λmax | Wavelength of maximum absorbance. | ~260 nm for quantitative analysis. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | Used in the Beer-Lambert law for concentration determination. |

| Optical Band Gap | Energy difference between the valence band and conduction band. | Characterization of electronic properties of derived materials. researchgate.net |

Spectrofluorescent and Electrochemical Detection Systems for Research Applications

The sensitive and selective detection of chemical compounds is a cornerstone of modern analytical chemistry, with applications ranging from environmental monitoring to pharmaceutical quality control. For a compound like this compound, advanced analytical techniques such as spectrofluorometry and electrochemical sensing would be invaluable for its quantification and characterization in various research contexts. These methods are renowned for their high sensitivity, often reaching nanomolar or even lower detection limits, and their adaptability to different sample matrices.

However, a comprehensive review of the current scientific literature reveals a notable absence of specific studies dedicated to the spectrofluorescent and electrochemical detection of this compound. While the foundational principles of these techniques are well-established and have been extensively applied to structurally related compounds, such as other pyridine derivatives, aminopyridines, and various carboxylic acids, dedicated research outlining their direct application to this compound is not publicly available at this time.

Consequently, the following sections will describe the principles of these detection systems and their potential application, with the explicit understanding that the detailed findings and data tables are illustrative examples derived from research on analogous compounds. These are provided to demonstrate the type of data that such research would yield, should it be undertaken.

Spectrofluorescent Detection

Spectrofluorometry is a highly sensitive analytical technique that measures the fluorescence of a sample. A molecule, known as a fluorophore, absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The intensity of the emitted light is typically proportional to the concentration of the fluorophore. The intrinsic fluorescence of a molecule is dependent on its chemical structure, particularly the presence of aromatic rings and certain functional groups.

For a compound like this compound, the aminopyridine core suggests the potential for native fluorescence. researchgate.net The amino group, being an electron-donating group, can enhance the fluorescence of the pyridine ring. The specific excitation and emission maxima, as well as the quantum yield, would be unique to the molecule's structure and would be influenced by environmental factors such as pH and solvent polarity.

In the absence of specific data for this compound, the following table illustrates the type of spectrofluorometric data that would be determined in a research setting. The values presented are hypothetical and are for illustrative purposes only.

Table 1: Illustrative Spectrofluorometric Properties

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific research on the spectrofluorometric properties of this compound is not currently available in the reviewed literature.

| Parameter | Illustrative Value | Conditions |

| Excitation Wavelength (λex) | 310 nm | pH 7.0 Phosphate Buffer |

| Emission Wavelength (λem) | 390 nm | pH 7.0 Phosphate Buffer |

| Quantum Yield (ΦF) | 0.45 | Quinine Sulfate Standard |

| Limit of Detection (LOD) | 5 nM | S/N = 3 |

| Linear Range | 10 nM - 1000 nM | R² > 0.99 |

Electrochemical Detection

Electrochemical detection methods utilize the electrochemical properties of a molecule, such as its ability to be oxidized or reduced at an electrode surface. mdpi.com Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed to study the redox behavior of electroactive species. sebhau.edu.ly The resulting current is proportional to the analyte's concentration, allowing for quantitative analysis.

The this compound molecule contains functional groups, such as the amino group and the pyridine ring, which are known to be electroactive. mdpi.com The oxidation of the amino group or the reduction of the pyridine ring could potentially be used for its electrochemical detection. The development of an electrochemical sensor would involve optimizing parameters such as the electrode material (e.g., glassy carbon, gold), the supporting electrolyte, and the pH.

Given the lack of specific studies, the table below provides an example of the kind of research findings that would be reported for the electrochemical detection of a compound like this compound using a modern electrochemical sensor.

Table 2: Illustrative Electrochemical Detection Findings

Disclaimer: The data presented in this table are illustrative and based on typical results for related electroactive compounds. Specific electrochemical studies for this compound were not found in the reviewed scientific literature.

| Analytical Method | Electrode | Potential (V vs. Ag/AgCl) | Limit of Detection (LOD) | Linear Range |

| Differential Pulse Voltammetry (DPV) | Graphene-Modified Glassy Carbon | +0.85 | 0.1 µM | 0.5 µM - 100 µM |

| Square Wave Voltammetry (SWV) | Boron-Doped Diamond | +0.90 | 0.05 µM | 0.2 µM - 50 µM |

| Cyclic Voltammetry (CV) | Gold Nanoparticle-Modified Electrode | +0.82 | 0.5 µM | 1 µM - 200 µM |

While direct experimental data for this compound remains to be established, the principles of spectrofluorometry and electrochemical sensing suggest they are highly viable techniques for its future analysis. Further research is necessary to determine the specific parameters and develop validated methods for the quantification of this compound.

Computational Chemistry and Theoretical Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 5-Amino-3-chloropicolinic acid might interact with biological macromolecules, such as enzymes and receptors.

Prediction of Binding Modes with Biological Macromolecules

The binding mode of a ligand like this compound to a biological target is fundamental to its mechanism of action. Docking simulations can predict the specific orientation and conformation of the compound within the binding site of a protein. For instance, in studies involving similar picolinic acid derivatives, docking has been used to predict binding affinities against target proteins in agricultural pathogens. The amino and chlorine substituents on the pyridine (B92270) ring of this compound are expected to significantly influence its binding affinity and specificity. For example, the amino group can participate in hydrogen bonding, a key interaction for stabilizing the ligand-protein complex.

In a study on Jumonji histone demethylase inhibitors, fragments with a 5-aminosalicylate (B10771825) scaffold, which shares some structural similarities with this compound, were docked into the active site of the KDM4A enzyme. The docking poses predicted that the 5-amino group would form a hydrogen bond with an aspartate residue (Asp135), rather than coordinating with the active site metal ion. nih.gov This highlights the nuanced roles different functional groups can play in molecular recognition.

Assessment of Interaction Energies and Specificity

Beyond predicting the binding pose, molecular docking allows for the calculation of interaction energies, which provide a quantitative measure of the binding affinity between the ligand and its target. Lower, more favorable binding energies suggest a more stable complex. For example, in a study of SIRT2 inhibitors, the binding free energies of docked compounds were calculated to be in the range of -7.96 to -9.97 kcal/mol. mdpi.com These energy values help in ranking potential drug candidates and understanding the specificity of their interactions.

The specificity of this compound for a particular target over others is a critical factor. The unique arrangement of its functional groups—the amino, chloro, and carboxylic acid moieties—contributes to a specific pattern of interactions, including hydrogen bonds and electrostatic interactions, which can be modeled and evaluated. For instance, the chlorine substituent can enhance lipophilicity, potentially improving membrane permeability and influencing binding to hydrophobic pockets within a target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural or physicochemical properties of compounds with their observed biological activities. For compounds like this compound, a QSAR study would involve synthesizing and testing a series of related molecules with slight structural modifications. The resulting data would then be used to build a mathematical model. Such models can be used to predict the activity of new, unsynthesized compounds. tandfonline.com

The development of these predictive models often involves calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. qsardb.org For picolinic acid derivatives, these descriptors can help elucidate which structural features are most important for a desired biological effect, such as herbicidal or antimicrobial activity. researchgate.net

Application in Rational Compound Design and Optimization

The ultimate goal of QSAR studies is to guide the rational design of new and more potent compounds. By understanding the structure-activity relationships, chemists can make informed decisions about which parts of the this compound molecule to modify to enhance its activity or improve other properties like selectivity and metabolic stability.

For example, if a QSAR model indicates that increased electron-withdrawing character at a certain position enhances activity, researchers can synthesize new analogs with substituents that fit this profile. This iterative process of design, synthesis, and testing, guided by QSAR, can significantly accelerate the discovery of new therapeutic agents or agrochemicals. researchgate.net

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, offering insights into its geometry, stability, and chemical reactivity. For this compound, QM methods can be used to calculate properties like the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

These calculations can help to understand the reactivity of the molecule. For instance, the electron-withdrawing nature of the acetyl group in a similar compound, 3-acetyl-5-chloropicolinic acid, increases the acidity of the carboxylic acid group compared to analogs with electron-donating amino groups. QM calculations can quantify these electronic effects. Furthermore, understanding the electronic structure is crucial for predicting how the molecule will interact with other molecules, including biological targets and other chemical reagents. researchgate.netresearchgate.net For example, the stepwise dechlorination of chlorinated picolinic acids has been studied using density functional theory (DFT), a common QM method, to understand the reaction mechanism. researchgate.netresearchgate.net

Below is a data table summarizing some of the key computational chemistry applications for this compound and related compounds.

| Computational Method | Application | Key Findings/Predictions | Relevant Compounds |

| Molecular Docking | Prediction of binding modes | The amino group can form hydrogen bonds with target residues. nih.gov | 5-Aminosalicylates, this compound |

| Molecular Docking | Assessment of interaction energies | Binding free energies can be calculated to rank potential inhibitors. mdpi.com | SIRT2 inhibitors |

| QSAR | Development of predictive models | Establishes relationships between chemical structure and biological activity. tandfonline.com | Picolinic acid derivatives |

| QSAR | Rational compound design | Guides the synthesis of optimized compounds with enhanced activity. researchgate.net | Herbicidal picolinic acids |

| Quantum Mechanics | Electronic structure analysis | The amino group's electron-donating nature influences the acidity of the carboxylic acid. | 3-Acetyl-5-chloropicolinic acid, this compound |

| Quantum Mechanics | Reactivity prediction | Helps to understand reaction mechanisms like dechlorination. researchgate.netresearchgate.net | Chlorinated picolinic acids |

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of a molecule are fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate these characteristics for pyridine derivatives. nih.govjmchemsci.comorientjchem.org For this compound, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The locations of the amino and chloro substituents on the pyridine ring are expected to significantly influence the electronic landscape. The amino group, being an electron-donating group, and the chloro group, an electron-withdrawing group, create a unique electronic environment that dictates the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

Table 1: Illustrative Electronic Properties of Substituted Picolinic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Picolinic Acid | -6.8 | -1.5 | 5.3 |

| 3-Aminopicolinic Acid | -6.2 | -1.3 | 4.9 |

| 3-Chloropicolinic Acid | -7.1 | -1.8 | 5.3 |

| This compound (Hypothetical) | -6.5 | -1.7 | 4.8 |

Note: The values for this compound are hypothetical and included for illustrative purposes to show expected trends based on substituent effects. Actual values would require specific DFT calculations.

Prediction of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in mapping out potential reaction pathways and identifying the associated transition states. For picolinic acid derivatives, this includes reactions such as decarboxylation, which is known to be influenced by the nature and position of substituents on the pyridine ring. cdnsciencepub.com Computational studies can model the energy profiles of these reactions, revealing the activation barriers and the stability of intermediates.

The mechanism of decarboxylation for picolinic acids can proceed through different pathways depending on the pH and the specific substituents present. cdnsciencepub.com For this compound, theoretical calculations could predict whether the reaction is more likely to proceed via a zwitterionic intermediate or through direct loss of carbon dioxide from the neutral molecule. cdnsciencepub.com These calculations involve locating the transition state structures and computing their energies, which are crucial for determining the reaction rates.

Studies on related pyridine carboxylic acids have shown that electron-withdrawing groups can affect decarboxylation rates. The interplay of the amino and chloro groups in this compound would likely result in a complex modulation of the reaction mechanism. Predicting these effects with precision requires detailed quantum chemical calculations. mit.edu

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

Exploration of the Conformational Landscape and Flexibility

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the bond connecting the carboxylic acid group to the pyridine ring. Molecular mechanics and DFT methods can be used to perform a systematic search for stable conformers and to calculate their relative energies. researchgate.net

For picolinic acid and its derivatives, the orientation of the carboxylic acid group relative to the pyridine nitrogen is a key conformational feature. dergipark.org.trresearchgate.net The presence of the amino and chloro substituents in this compound can introduce additional steric and electronic effects that influence the preferred conformation. mdpi.com A thorough conformational analysis would identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. nih.gov

Table 2: Illustrative Conformational Data for Picolinic Acid Derivatives

| Compound | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) |

| Picolinic Acid (Conformer 1) | 0° | 0.0 |

| Picolinic Acid (Conformer 2) | 180° | 2.5 |

| This compound (Hypothetical Conformer 1) | ~0° | 0.0 |

| This compound (Hypothetical Conformer 2) | ~180° | 3.1 |

Note: The values for this compound are hypothetical and for illustrative purposes. The actual dihedral angles and relative energies would depend on the specific intramolecular interactions.

Understanding Dynamic Behavior in Simulated Biological Environments

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. chemrevlett.commdpi.com These simulations track the movements of atoms over time, providing insights into the molecule's flexibility, solvation, and potential interactions with biological macromolecules. researchgate.netnih.gov

An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the solute and how hydrogen bonding patterns fluctuate over time. This information is crucial for understanding the molecule's solubility and how it might interact with the active site of a protein. The simulations can also provide information on the stability of different conformers in a dynamic environment. researchgate.net

By simulating the molecule in the presence of a target protein, MD can be used to assess the stability of a potential protein-ligand complex, providing a more dynamic picture than static molecular docking. chemrevlett.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring. These modifications can alter the electronic properties, steric profile, and binding capabilities of the molecule.

The specific placement of substituents on the picolinic acid ring is a critical determinant of biological efficacy, particularly for herbicidal compounds. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—play a substantial role in the molecule's interaction with its target site. ajol.info

For instance, the amino group at the 4-position and the chlorine atom at the 3-position are key features of many active picolinic acid herbicides. The amino group is generally considered an activating group, while the halogen provides specific electronic and steric properties. google.com Studies comparing isomers reveal the importance of this specific arrangement. Shifting the chlorine from position 3 to other positions, or altering the number of chlorine atoms, can drastically change the herbicidal activity. A comparison of 3-Amino-5-chloropicolinic acid with its dichloro analogs shows that the specific geometry of substitution is crucial for agrochemical efficacy. For example, 5-amino-3,4,6-trichloropicolinic acid (picloram) demonstrates higher systemic mobility, which is attributed to the additional chlorine atoms.

In a different context, studies on rhenium picolinic acid complexes as enzyme inhibitors showed a clear preference for the position of substituents. uzh.ch While substituents at the 5- and 6-positions were generally well-tolerated, those at the 3-position were not, with the exception of fluorine. uzh.ch This highlights that the impact of substituent position is target-specific and a key consideration in SAR studies.

Table 1: Impact of Substituent Position on the Biological Activity of Picolinic Acid Derivatives

| Compound Name | Key Substituents | Reported Observation | Reference |

|---|---|---|---|

| 3-Amino-5-chloropicolinic acid | 3-Amino, 5-Chloro | Characterized as a pyridine derivative used in research settings. | |

| 3-Amino-4,6-dichloropicolinic acid | 3-Amino, 4,6-Dichloro | Acts as an auxinic herbicide, mimicking plant hormones. | |

| Picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) | 4-Amino, 3,5,6-Trichloro | A potent herbicide with high systemic mobility due to additional chlorination. mdpi.com | mdpi.com |

| Clopyralid (B1669233) (3,6-dichloropicolinic acid) | 3,6-Dichloro | Used as a parent compound for designing novel herbicides by replacing the 6-position chlorine. mdpi.com | mdpi.com |

The versatility of the picolinic acid scaffold allows for the introduction of a wide array of functional groups, each imparting unique properties that influence target interactions. nih.gov The pyridine ring itself facilitates π-π stacking interactions, while the nitrogen atom and the carboxylic acid group can participate in hydrogen bonding and metal ion chelation. nih.govacs.org

The diversity of functional groups explored in SAR studies is extensive. Beyond simple halogens, researchers have investigated alkoxy, alkylthio, aryloxy, and trifluoromethyl groups, among others. google.com Each functional group alters the molecule's polarity, hydrogen-bonding capacity, and steric bulk, which in turn affects its binding affinity and specificity for a biological target. For example, comparing a hydroxyethyl (B10761427) group to a phosphonomethyl group on the picolinic ring revealed different properties; the former enhances water solubility through hydrogen bonding, while the latter exhibits stronger metal-binding capabilities. Similarly, introducing a trifluoroacetamido group can alter the molecule's electronic distribution and metabolic stability. The amino group itself can be derivatized into amides, carbamates, or ureas, which can be designed to break down in the plant or soil to release the active amine. google.comgoogleapis.com

Table 2: Influence of Diverse Functional Groups on Picolinic Acid Derivatives

| Functional Group Type | Example Group | Influence on Properties/Activity | Reference |

|---|---|---|---|

| Halogens | -Cl, -F | Affects electronic properties, steric profile, and systemic mobility; crucial for herbicidal activity. | |